molecular formula C10H13NO2 B8741663 Ethyl 2-(2-methylpyridin-4-yl)acetate

Ethyl 2-(2-methylpyridin-4-yl)acetate

Cat. No.: B8741663
M. Wt: 179.22 g/mol
InChI Key: CXFBWADZFNIQMP-UHFFFAOYSA-N
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Description

Positional Significance within Pyridine (B92270) Chemistry Research

The synthesis of specifically substituted pyridines can be a significant challenge due to issues with regioselectivity, where reactions may yield a mixture of isomers. acs.org The availability of a pre-functionalized building block like Ethyl 2-(2-methylpyridin-4-yl)acetate is therefore highly valuable as it provides unambiguous access to the 2,4-substitution pattern. This specific arrangement has been shown to be crucial in the development of biologically active compounds. For instance, various 2,4-disubstituted pyridine derivatives have been investigated as potent agents against intracellular and biofilm-forming Mycobacterium tuberculosis, demonstrating that the nature of the substituents at these positions critically influences bioavailability and efficacy. frontiersin.orgnih.gov The methyl group at the 2-position and the ethyl acetate (B1210297) at the 4-position create a distinct electronic and steric environment, directing further chemical modifications and influencing the molecule's interactions with biological targets.

Foundational Role as a Synthetic Intermediate and Heterocyclic Building Block

This compound serves as a foundational building block for the synthesis of more complex heterocyclic systems. Its utility stems from the reactivity of its distinct functional moieties: the active methylene (B1212753) group, the ester, and the pyridine ring itself.

The methylene bridge (-CH2-) between the pyridine ring and the ester group is particularly reactive. It is an "active methylene" group, meaning the protons on this carbon are acidic and can be readily removed by a base. This generates a carbanion that can act as a potent nucleophile, allowing for a wide range of subsequent reactions such as alkylations, acylations, and condensations. This reactivity is fundamental to extending the carbon skeleton and introducing new functional groups.

The ethyl ester functional group is another key site for chemical transformation. It can be readily hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid, 2-(2-methylpyridin-4-yl)acetic acid. This acid can then be coupled with amines to form amides or subjected to other transformations common to carboxylic acids. Alternatively, the ester can react with hydrazine (B178648) to form a hydrazide, a crucial intermediate for synthesizing various five-membered heterocycles like pyrazoles, oxadiazoles, and triazoles. mdpi.com This strategy is widely employed in medicinal chemistry to generate libraries of compounds for biological screening. For example, studies on the related isomer, ethyl 2-(pyridin-2-yl)acetate, have shown its successful conversion into a diverse range of thiourea, 1,2,4-triazole, thiadiazole, and oxadiazole derivatives. mdpi.com

Furthermore, the pyridine ring itself can participate in reactions. The nitrogen atom can be oxidized to an N-oxide, which can alter the reactivity of the ring and facilitate certain substitution reactions. acs.org The inherent structure of the compound also makes it an ideal precursor for constructing fused heterocyclic systems, where additional rings are built onto the pyridine framework. This approach is critical for creating novel scaffolds like imidazo[1,2-a]pyridines or thiazolo[4,5-b]pyridines, which are present in many biologically active molecules. beilstein-journals.orgnih.gov The use of similar ethyl acetate-substituted heterocycles to build complex pyrazole, thiophene, and coumarin (B35378) derivatives further underscores the potential of this compound as a versatile synthetic intermediate. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

This table summarizes key identifiers and predicted properties of the compound based on available chemical databases.

PropertyValueSource
Molecular Formula C10H13NO2 uni.lu
Monoisotopic Mass 179.09464 Da uni.lu
IUPAC Name This compound
SMILES CCOC(=O)CC1=CC(=NC=C1)C uni.lu
InChI Key CXFBWADZFNIQMP-UHFFFAOYSA-N uni.lu
Predicted XlogP 1.4 uni.lu

Table 2: Representative Synthesis of Heterocyclic Derivatives from an Ethyl Pyridylacetate Scaffold

The following data is derived from research on the closely related isomer, ethyl 2-(pyridin-2-yl)acetate. It is presented to demonstrate the types of synthetic transformations and the resulting complex heterocyclic structures that are achievable from this class of building blocks. The initial step in this synthetic sequence involves the conversion of the ethyl ester to a hydrazide, which is then used to build the target molecules. mdpi.com

Starting MaterialReagent(s)ProductYield (%)
2-(Pyridin-2-yl)acetohydrazide3,4-Dichlorophenyl isothiocyanateN-(3,4-Dichlorophenyl)-2-(pyridin-2-ylacetyl)hydrazinecarbothioamide85%
2-(Pyridin-2-yl)acetohydrazide3-Bromophenyl isothiocyanateN-(3-Bromophenyl)-2-(pyridin-2-ylacetyl)hydrazinecarbothioamide80%
N-(3-Bromophenyl)-2-(pyridin-2-ylacetyl)hydrazinecarbothioamideH2SO4N-(3-Bromophenyl)-5-(pyridin-2-ylmethyl)-1,3,4-thiadiazol-2-amine76%
N-(3-Chlorophenyl)-2-(pyridin-2-ylacetyl)hydrazinecarbothioamideNaOH (aq)4-(3-Chlorophenyl)-5-(pyridin-2-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione73%
N-(3,4-Dichlorophenyl)-2-(pyridin-2-ylacetyl)hydrazinecarbothioamideI2, NaOH5-(3,4-Dichlorophenylamino)-2-(pyridin-2-ylmethyl)-1,3,4-oxadiazole75%

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

ethyl 2-(2-methylpyridin-4-yl)acetate

InChI

InChI=1S/C10H13NO2/c1-3-13-10(12)7-9-4-5-11-8(2)6-9/h4-6H,3,7H2,1-2H3

InChI Key

CXFBWADZFNIQMP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=NC=C1)C

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Direct Synthesis of Ethyl 2-(2-methylpyridin-4-yl)acetate

The direct synthesis of this compound can be approached through two main strategies: the esterification of a pre-synthesized carboxylic acid precursor and the construction of the substituted pyridine (B92270) ring system.

Esterification and Functional Group Introduction Approaches

A common and straightforward method for the synthesis of this compound is the esterification of 2-(2-methylpyridin-4-yl)acetic acid. This precursor, while commercially available, can be synthesized through various means, including the hydrolysis of 2-(2-methylpyridin-4-yl)acetonitrile.

The esterification of pyridine carboxylic acids is a well-established transformation. A general and effective method involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, the esterification of the related 4-pyridylacetic acid is achieved by refluxing a solution of the acid in anhydrous ethanol (B145695) containing concentrated sulfuric acid. The reaction mixture is then neutralized to yield the ethyl ester orgsyn.org. This Fischer esterification method is broadly applicable to pyridine carboxylic acids google.comnih.govorganic-chemistry.org. The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of water yield the ester.

Alternative esterification methods that can be employed, especially for substrates that may be sensitive to strong acidic conditions, include using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) organic-chemistry.org.

A plausible synthetic route commencing from 2,4-lutidine (2,4-dimethylpyridine) involves the formation of a cyanomethyl intermediate. The methyl group at the 4-position of 2,4-lutidine can be halogenated, for instance with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), to yield 4-(halomethyl)-2-methylpyridine. Subsequent reaction with a cyanide salt, such as sodium or potassium cyanide, would produce 2-methyl-4-(cyanomethyl)pyridine. The hydrolysis of this nitrile, typically under acidic or basic conditions, would then yield 2-(2-methylpyridin-4-yl)acetic acid, which can be esterified as described above to afford the final product.

Pyridine Ring Construction Methodologies

An alternative to functionalizing a pre-existing pyridine ring is to construct the 2-methyl-4-substituted pyridine ring with the desired acetate (B1210297) side chain or a precursor already in place. Various named reactions are available for the synthesis of substituted pyridines.

One such method is the Hantzsch pyridine synthesis , a multi-component reaction that involves the condensation of an aldehyde, two equivalents of a β-keto ester (like ethyl acetoacetate), and a nitrogen donor such as ammonia (B1221849) or ammonium (B1175870) acetate. The initial product is a dihydropyridine (B1217469), which can then be oxidized to the aromatic pyridine ring. While the classical Hantzsch synthesis produces symmetrically substituted pyridines, modifications have been developed to allow for the synthesis of unsymmetrical pyridines.

Another versatile method is the Boekelheide rearrangement , which involves the rearrangement of α-picoline-N-oxides to hydroxymethylpyridines wikipedia.org. This reaction is typically carried out with acetic anhydride (B1165640) or the more reactive trifluoroacetic anhydride wikipedia.org. The mechanism involves an acyl transfer to the N-oxide oxygen, followed by deprotonation of the α-methyl group and a [3.3]-sigmatropic rearrangement wikipedia.orgic.ac.uk. The resulting ester can then be hydrolyzed to the alcohol. This alcohol could then be converted to a halide and subsequently to the nitrile and carboxylic acid as described previously. While this is a multi-step process, it offers a pathway to functionalize the methyl group at the 2-position of a pyridine ring.

Advanced Synthetic Transformations for Analogues and Derivatives

To generate a library of compounds based on the this compound scaffold, advanced synthetic transformations, particularly catalytic carbon-carbon bond-forming reactions, are employed.

Catalytic Strategies for Carbon-Carbon Bond Formation (e.g., Cross-Coupling Reactions)

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of substituted pyridines and their derivatives. Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the introduction of a wide variety of substituents onto the pyridine ring.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (such as a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. For the synthesis of analogues of this compound, one could start with a dihalopyridine, for example, 2-chloro-4-bromopyridine. Regioselective Suzuki coupling can often be achieved, allowing for the introduction of a substituent at a specific position. The remaining halide can then be subjected to a second cross-coupling reaction to introduce the acetate moiety or a precursor. The α-arylation of esters using palladium catalysis is also a known transformation that could be applied nih.gov.

The Heck reaction provides a method for the C-C coupling of an unsaturated halide with an alkene wikipedia.org. For instance, a halo-substituted 2-methylpyridine (B31789) could be coupled with an acrylate (B77674) ester to introduce the acetate side chain. The reaction is typically carried out in the presence of a palladium catalyst and a base wikipedia.orgorganic-chemistry.org. The Heck reaction has been successfully applied to 4-vinylpyridine (B31050) to synthesize various (E)-4-styrylpyridines researchgate.net.

These cross-coupling reactions offer a modular approach to synthesizing a diverse range of analogues by varying the coupling partners.

Mechanistic Studies of Synthetic Pathways

The mechanism of the Suzuki-Miyaura coupling is generally understood to proceed through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. The oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step. This is followed by transmetalation of the organic group from the boron atom to the palladium center. Finally, reductive elimination from the Pd(II) intermediate yields the cross-coupled product and regenerates the Pd(0) catalyst.

The mechanism of the Boekelheide rearrangement has been studied and is understood to proceed via an initial acylation of the N-oxide, followed by a [3.3]-sigmatropic rearrangement wikipedia.orgic.ac.uk. Computational studies suggest that the reaction can proceed through either a concerted pericyclic pathway or a stepwise pathway involving an ion-pair intermediate, with the balance between these pathways being influenced by the reaction conditions ic.ac.ukrogue-scholar.org. Recent investigations have also provided evidence for the involvement of radical intermediates in some cases nih.gov.

Optimization of Reaction Parameters for Yield and Selectivity

The yield and selectivity of synthetic reactions are highly dependent on the reaction parameters. For esterification reactions, the choice of catalyst, reaction temperature, and the removal of water as it is formed can significantly impact the equilibrium position and thus the yield. For example, in Fischer esterifications, using a large excess of the alcohol and a strong acid catalyst like sulfuric acid, along with azeotropic removal of water, can drive the reaction to completion e3s-conferences.orgelsevierpure.com.

In palladium-catalyzed cross-coupling reactions, the choice of ligand, base, solvent, and temperature are crucial for achieving high yields and selectivity. For instance, in the Suzuki coupling of dihalopyridines, the choice of a bulky, electron-rich phosphine (B1218219) ligand can influence the regioselectivity of the reaction. The optimization of these parameters is often carried out through systematic screening of different conditions. For the Heck reaction, factors such as the nature of the palladium precursor, the presence or absence of a ligand, the base, and the solvent all play a critical role in the outcome of the reaction nih.goveurjchem.com.

Below are interactive data tables summarizing various synthetic conditions for related reactions, which can serve as a guide for the synthesis of this compound and its derivatives.

Table 1: Representative Conditions for Esterification of Pyridine Carboxylic Acids

Carboxylic AcidAlcoholCatalystSolventTemperature (°C)Yield (%)Reference
Nicotinic acidEthanolH₂SO₄ (conc.)EthanolReflux (85)- nih.gov
4-Pyridylacetic acidEthanolH₂SO₄ (conc.)EthanolReflux- orgsyn.org
Nicotinic acidn-ButanolH₂SO₄n-ButanolReflux95 google.com
Pyridine-2,6-dicarboxylic acid dichloride2-Iodophenol4-DMAP, NEt₃Diethyl ether-- mdpi.com

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Pyridine Scaffolds

Pyridine SubstrateCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Aryl bromidesEstersPd(OAc)₂ / Bulky phosphineLiHMDS-RT or 80Good nih.gov
4-VinylpyridineArylboronic acidsPd(OAc)₂ (ligand-free)K₂CO₃DMF90Moderate to good researchgate.net
Tris(4-bromophenyl)(methyl)silane4-VinylpyridinePd(OAc)₂, P(o-tolyl)₃Et₃NToluene (B28343)/MeCN10080 eurjchem.com

Chemical Reactivity and Derivatization Strategies

Transformations at the Ester Moiety

The ethyl acetate (B1210297) group is susceptible to various nucleophilic substitution and reduction reactions common to esters. These transformations allow for the modification of the side chain, leading to the formation of carboxylic acids, alcohols, and amides, which are key intermediates for further derivatization.

The ester functionality of Ethyl 2-(2-methylpyridin-4-yl)acetate can be readily cleaved under hydrolytic conditions to yield the corresponding carboxylic acid, 2-(2-methylpyridin-4-yl)acetic acid. evitachem.com This reaction can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis: This reversible reaction typically involves heating the ester in the presence of a strong mineral acid (e.g., H₂SO₄, HCl) in an aqueous solution. The equilibrium can be driven towards the carboxylic acid by using a large excess of water.

Base-catalyzed hydrolysis (Saponification): This is an irreversible process that involves treating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction produces the carboxylate salt, which is then protonated in a separate acidic workup step to afford the final carboxylic acid. beilstein-journals.org

The resulting 2-(2-methylpyridin-4-yl)acetic acid is a valuable synthetic intermediate, serving as a precursor for the synthesis of amides, more complex esters, and other derivatives via activation of the carboxyl group. cymitquimica.com

The ester group can be reduced to a primary alcohol, yielding 2-(2-methylpyridin-4-yl)ethanol. This transformation requires the use of potent hydride-reducing agents.

Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. chemistrysteps.comlibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The process involves the nucleophilic addition of two hydride ions to the carbonyl carbon, with the ethoxy group being eliminated as an intermediate step. chemistrysteps.comyoutube.com A subsequent aqueous or acidic workup is necessary to protonate the resulting alkoxide and liberate the alcohol.

Standard sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters under normal conditions. libretexts.orgyoutube.com However, its reactivity can be enhanced by the addition of certain additives like lithium chloride (LiCl) or calcium chloride (CaCl₂), or by performing the reaction at elevated temperatures, which can allow for the selective reduction of the ester in the presence of other sensitive functional groups. researchgate.net

Table 1: Common Reducing Agents for Ester to Alcohol Transformation

Reagent Typical Conditions Reactivity Product
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF or Et₂O, 0 °C to reflux High 2-(2-methylpyridin-4-yl)ethanol
Sodium Borohydride (NaBH₄) Typically unreactive with esters Low No reaction (under standard conditions)
NaBH₄ with additives (e.g., CaCl₂) THF/alcohol, RT to 60 °C Moderate 2-(2-methylpyridin-4-yl)ethanol

The ester moiety undergoes nucleophilic acyl substitution, where the ethoxy group (-OEt) acts as a leaving group and is replaced by another nucleophile. This class of reactions is fundamental for creating a variety of derivatives. evitachem.com

Transesterification: This reaction involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. researchgate.netsemanticscholar.orgbiofueljournal.com For example, reaction with methanol (B129727) would yield Mthis compound. The reaction is an equilibrium process, and it is often driven to completion by using the reactant alcohol as the solvent or by removing one of the products (e.g., ethanol) from the reaction mixture. biofueljournal.com

Amidation: Reaction with ammonia (B1221849), primary amines, or secondary amines leads to the formation of the corresponding primary, secondary, or tertiary amides. This transformation often requires higher temperatures or the use of catalysts. mdpi.com Direct amidation can be facilitated by various modern coupling agents or Lewis acids that activate the ester carbonyl group towards nucleophilic attack by the amine. organic-chemistry.orgresearchgate.net

Table 2: Nucleophilic Acyl Substitution Products

Nucleophile Reaction Type Product
R'-OH (Alcohol) Transesterification Alkyl 2-(2-methylpyridin-4-yl)acetate
NH₃ (Ammonia) Amidation 2-(2-methylpyridin-4-yl)acetamide
R'-NH₂ (Primary Amine) Amidation N-alkyl-2-(2-methylpyridin-4-yl)acetamide
R'₂NH (Secondary Amine) Amidation N,N-dialkyl-2-(2-methylpyridin-4-yl)acetamide

Reactivity of the Pyridine (B92270) Nucleus

The pyridine ring is an electron-deficient aromatic system, which dictates its reactivity towards electrophilic and nucleophilic reagents. The nitrogen atom renders the ring less susceptible to electrophilic attack compared to benzene (B151609) but more prone to nucleophilic substitution.

Electrophilic aromatic substitution (SₑAr) on the pyridine ring is significantly more difficult than on benzene. gcwgandhinagar.comquimicaorganica.org The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. Furthermore, under the strongly acidic conditions often required for SₑAr reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, further increasing the deactivation of the ring.

If substitution does occur, it is directed to the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions would result in an unstable resonance intermediate where the positive charge is placed on the electronegative nitrogen atom. quora.comquora.com For this compound, the available positions for electrophilic attack are C-3 and C-5.

Common electrophilic substitution reactions include:

Nitration: Requires harsh conditions, such as fuming sulfuric acid (oleum) and nitric acid at high temperatures, and typically gives low yields of the 3-nitro derivative. quimicaorganica.org

Sulfonation: Also requires high temperatures and the use of fuming sulfuric acid to yield the pyridine-3-sulfonic acid. quimicaorganica.org

Halogenation: Proceeds under vigorous conditions and often lacks selectivity.

A common strategy to facilitate electrophilic substitution is the initial conversion of the pyridine to its N-oxide. The N-oxide group is electron-donating, activating the ring (particularly at the 4-position) and can be subsequently removed after the substitution reaction is complete. sigmaaldrich.com

The electron-deficient nature of the pyridine ring makes it a prime target for nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C-2, C-4, and C-6). gcwgandhinagar.com

Chichibabin Reaction: This reaction involves heating the pyridine derivative with sodium amide (NaNH₂) in an inert solvent like toluene (B28343) or xylene to introduce an amino group. wikipedia.orgscientificupdate.com For this compound, the nucleophilic attack by the amide anion (NH₂⁻) would preferentially occur at the C-6 position, which is ortho to the nitrogen and sterically accessible. The reaction proceeds via an addition-elimination mechanism where a hydride ion is formally eliminated. wikipedia.orgmyttex.net

Reaction with Organometallic Reagents: Strong nucleophiles such as organolithium (RLi) or Grignard (RMgX) reagents can add to the pyridine ring, typically at the 2- or 6-position. myttex.net This addition forms a dihydropyridine (B1217469) intermediate, which can be rearomatized through oxidation to yield a substituted pyridine.

These reactions provide a direct method for introducing carbon or nitrogen substituents onto the pyridine nucleus, complementing the transformations possible at the ester moiety.

Formation of Quaternary Pyridinium (B92312) Salts

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, rendering it nucleophilic. This characteristic allows it to react with various alkylating agents to form quaternary pyridinium salts. nih.gov This transformation, known as quaternization, is a fundamental reaction of pyridine and its derivatives. srce.hrresearchgate.net

The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the pyridine nitrogen attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group. nih.govresearchgate.net The process generally involves mixing the pyridine derivative with an appropriate alkyl halide, often with the application of heat, in a suitable solvent such as ethanol (B145695) or acetone. srce.hrnih.gov The resulting products are salts, which are typically crystalline solids. srce.hr

Alkylating AgentProduct NameChemical Formula of Product
Methyl iodide4-(2-Ethoxy-2-oxoethyl)-1,2-dimethylpyridin-1-ium iodideC11H16INO2
Ethyl bromide1-Ethyl-4-(2-ethoxy-2-oxoethyl)-2-methylpyridin-1-ium bromideC12H18BrNO2
Benzyl chloride1-Benzyl-4-(2-ethoxy-2-oxoethyl)-2-methylpyridin-1-ium chlorideC17H20ClNO2

Reactivity at the Alpha-Carbon of the Acetate Group

The carbon atom situated between the pyridine ring and the carbonyl group of the ester is known as the alpha-carbon (α-carbon). The hydrogen atoms attached to this carbon are significantly more acidic than typical C-H bonds. masterorganicchemistry.com This increased acidity is due to the electron-withdrawing inductive effect of the adjacent carbonyl group and the stabilizing effect of the pyridine ring. The resulting conjugate base, an enolate, is stabilized by resonance, which delocalizes the negative charge. masterorganicchemistry.comlibretexts.org

Deprotonation and Enolate Chemistry

The acidic α-hydrogens can be removed by a suitable base to generate a nucleophilic enolate anion. masterorganicchemistry.comwikipedia.org The choice of base is crucial for controlling the extent of enolate formation. Strong, non-nucleophilic bases, such as lithium diisopropylamide (LDA), are highly effective for achieving complete and essentially irreversible deprotonation. wikipedia.orglibretexts.orgmnstate.edu Weaker bases, like sodium ethoxide, can also be used, but the reaction is typically an equilibrium that may not fully favor the enolate product. libretexts.org

The generated enolate is an ambident nucleophile, meaning it has two potential nucleophilic sites: the α-carbon and the carbonyl oxygen. libretexts.org In most reactions with electrophiles like alkyl halides, the reaction occurs at the α-carbon, leading to C-C bond formation. libretexts.org The stability and reactivity of the enolate are central to the synthetic utility of this compound.

Alkylation and Acylation Reactions

The nucleophilic enolate derived from this compound can participate in reactions with various electrophiles, most notably alkylation and acylation.

Alkylation : This reaction involves the treatment of the enolate with an alkyl halide. libretexts.org The enolate attacks the electrophilic carbon of the alkyl halide in an SN2 reaction, forming a new carbon-carbon bond at the α-position. libretexts.orglibretexts.orgpressbooks.pub This method is highly effective for introducing alkyl chains onto the acetate moiety. For successful SN2 reactions, primary and secondary alkyl halides are preferred, as tertiary halides are prone to undergoing elimination reactions. libretexts.org

Acylation : The enolate can also react with acylating agents, such as acyl chlorides or acid anhydrides. This nucleophilic acyl substitution reaction introduces an acyl group at the α-carbon, yielding a β-keto ester derivative. qub.ac.ukucalgary.ca These products are valuable synthetic intermediates for creating more complex molecules.

Reaction TypeElectrophileGeneral Product Structure
AlkylationPropyl bromideEthyl 2-(2-methylpyridin-4-yl)pentanoate
AlkylationAllyl chlorideEthyl 2-(2-methylpyridin-4-yl)pent-4-enoate
AcylationAcetyl chlorideEthyl 3-oxo-2-(2-methylpyridin-4-yl)butanoate
AcylationBenzoyl chlorideEthyl 3-oxo-3-phenyl-2-(2-methylpyridin-4-yl)propanoate

Condensation Reactions with Carbonyl Compounds

The enolate of this compound can act as a nucleophile and add to the electrophilic carbonyl carbon of aldehydes and ketones. vanderbilt.edu This reactivity is the foundation of several important carbon-carbon bond-forming condensation reactions.

A key example is the Knoevenagel condensation, which involves the reaction of an active hydrogen compound with an aldehyde or ketone, typically catalyzed by a weak amine base. wikipedia.org The reaction proceeds through nucleophilic addition of the enolate to the carbonyl group, followed by a dehydration step that eliminates a molecule of water to form a stable α,β-unsaturated product. wikipedia.org This reaction provides a powerful method for synthesizing substituted alkenes.

Carbonyl CompoundProduct Name (after condensation and dehydration)
BenzaldehydeEthyl (E)-2-cyano-3-phenyl-2-(2-methylpyridin-4-yl)acrylate*
AcetoneEthyl (E)-3-methyl-2-(2-methylpyridin-4-yl)but-2-enoate
CyclohexanoneEthyl (E)-2-(cyclohexylidene)-2-(2-methylpyridin-4-yl)acetate
FurfuralEthyl (E)-3-(furan-2-yl)-2-(2-methylpyridin-4-yl)acrylate

Note: The Knoevenagel reaction is often performed with compounds that have two electron-withdrawing groups attached to the alpha-carbon, such as ethyl cyanoacetate. The table reflects products from analogous condensation reactions.

Investigations into Specific Reaction Mechanisms

The reactions involving this compound proceed through well-established organic chemistry mechanisms.

Quaternization of the Pyridine Nitrogen : This reaction follows a classic SN2 (Bimolecular Nucleophilic Substitution) pathway. The nucleophilic nitrogen atom of the pyridine ring directly attacks the electrophilic carbon atom of the alkylating agent (e.g., an alkyl halide). This occurs in a single, concerted step where the N-C bond is formed simultaneously as the C-Halide bond is broken, leading to the positively charged quaternary pyridinium product.

Alpha-Carbon Reactivity : The reactions at the α-carbon are predicated on the initial formation of an enolate anion.

Deprotonation : The process begins with a base removing a proton from the α-carbon.

Alkylation/Acylation : Following enolate formation, the mechanism is a nucleophilic attack from the α-carbon of the enolate onto the electrophilic center of the alkylating or acylating agent. In the case of alkylation with alkyl halides, this is an SN2 reaction. For acylation, it is a nucleophilic acyl substitution , where the enolate adds to the carbonyl of the acylating agent, forming a tetrahedral intermediate which then collapses to expel the leaving group (e.g., chloride).

Condensation with Carbonyls (Knoevenagel-type) : This multi-step mechanism involves:

Enolate Formation : A base removes a proton from the α-carbon.

Nucleophilic Addition : The enolate's α-carbon attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a tetrahedral alkoxide intermediate.

Protonation : The alkoxide is protonated by the conjugate acid of the base or a protic solvent to form a β-hydroxy ester.

Dehydration : Under the reaction conditions (often with mild heating), a molecule of water is eliminated from the β-hydroxy ester to form the final, conjugated α,β-unsaturated product. This elimination is often base-catalyzed.

Applications As a Building Block in Complex Molecular Synthesis

Construction of Advanced Pyridine-Containing Architectures

The presence of the 2-methylpyridine (B31789) core in ethyl 2-(2-methylpyridin-4-yl)acetate provides a foundational element for the synthesis of more intricate pyridine-containing structures. This is of significant interest in the fields of materials science and medicinal chemistry, where such architectures often exhibit unique electronic, optical, or biological properties.

This compound serves as a key starting material for the synthesis of a variety of fused heterocyclic systems. The ester and active methylene (B1212753) groups can participate in a range of cyclization and condensation reactions to form polycyclic structures incorporating the pyridine (B92270) ring.

Quinazolinones: The synthesis of quinazolinone derivatives can be achieved through multi-step reaction sequences involving intermediates derived from pyridylacetic acids. For instance, related pyridylacetic acid derivatives can be used to introduce the acetic acid moiety onto an amino-anthranilic acid derivative, which can then be cyclized to form the quinazolinone ring system.

Thiazoles: The formation of thiazole rings often involves the reaction of a thioamide with an α-haloketone in what is known as the Hantzsch thiazole synthesis. While not a direct application of this compound, its derivatives can be converted into the necessary precursors for such cyclizations.

Oxadiazoles: 1,3,4-oxadiazoles can be synthesized from pyridylacetic acid hydrazides, which are readily prepared from the corresponding ethyl ester. These hydrazides can be cyclized with various reagents, such as orthoesters or carboxylic acid derivatives, to yield the desired oxadiazole ring. This approach allows for the incorporation of the 2-methylpyridine moiety into a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom.

HeterocycleGeneral Synthetic ApproachKey Intermediate from this compound
QuinazolinonesCondensation and cyclization with anthranilic acid derivatives(2-methylpyridin-4-yl)acetyl chloride or related activated acid
ThiazolesHantzsch synthesis with a thioamideα-haloketone derived from the starting ester
OxadiazolesCyclization of a pyridylacetic acid hydrazide2-(2-methylpyridin-4-yl)acetohydrazide

The active methylene group in this compound is amenable to condensation reactions with various carbonyl compounds, such as aldehydes and ketones, leading to the formation of α,β-unsaturated systems. These reactions, including the Knoevenagel and Claisen condensations, extend the π-conjugated system of the pyridine ring, which can have significant effects on the molecule's electronic and photophysical properties.

In a typical Knoevenagel condensation, the ester is reacted with an aldehyde or ketone in the presence of a weak base, resulting in a new carbon-carbon double bond. The Claisen condensation, on the other hand, involves the reaction of two ester molecules to form a β-keto ester, which can then be further modified to create more complex conjugated structures. These methods provide a powerful toolkit for the synthesis of novel dyes, organic semiconductors, and other functional materials based on the pyridyl scaffold.

Development of Scaffolds for Medicinal Chemistry Research

The pyridine ring is a common motif in a vast number of pharmaceuticals, and derivatives of this compound are important precursors in the discovery and development of new therapeutic agents.

The structural core of this compound is found within several biologically active molecules. For example, the 2-methyl-4-pyridinyl moiety is a key component of the drug Emavusertib (CA-4948), an inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4) and FMS-like tyrosine kinase 3 (FLT3) that has been investigated for the treatment of certain cancers patsnap.commedchemexpress.comselleckchem.com. The synthesis of such complex molecules often relies on the availability of versatile building blocks like this compound to construct the core scaffold.

Furthermore, this compound can be used to synthesize a variety of heterocyclic systems, such as oxazolopyridines, which have shown potent inhibitory activity against various kinases, a class of enzymes frequently targeted in cancer therapy.

Therapeutic TargetResulting Molecular ScaffoldExample of Potential Therapeutic Agent
Kinases (e.g., IRAK4, FLT3)Substituted Oxazoles and other heterocyclesEmavusertib (contains the 2-methyl-4-pyridinyl moiety)
Various enzymes and receptorsPolycyclic heterocyclesNovel quinazolinone and thiazole derivatives

In modern drug discovery, the synthesis of large libraries of related compounds is crucial for establishing structure-activity relationships (SAR). This compound is an ideal starting material for such library synthesis due to its multiple reactive sites. By systematically modifying the ester, the active methylene group, and even the pyridine ring, chemists can generate a diverse set of molecules for biological screening.

For example, a library of amides can be readily prepared by reacting the ester with a variety of amines. Similarly, the active methylene group can be alkylated or acylated to introduce a wide range of substituents. The resulting compounds can then be tested for their biological activity, providing valuable data for the optimization of lead compounds.

Role in Agrochemical and Fine Chemical Synthesis

Beyond pharmaceuticals, pyridine derivatives play a significant role in the agrochemical industry as herbicides, insecticides, and fungicides. Pyridylacetic acid derivatives can serve as intermediates in the synthesis of these active ingredients jubilantingrevia.com. The unique biological properties of the pyridine ring, combined with the versatility of the acetic acid side chain, allow for the creation of potent and selective agrochemicals.

In the realm of fine chemicals, this compound and its derivatives are valuable intermediates for the synthesis of a variety of specialty chemicals, including dyes, pigments, and ligands for catalysis. The ability to easily modify the structure of this compound makes it a versatile tool for the creation of high-value chemical products.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of Ethyl 2-(2-methylpyridin-4-yl)acetate in solution. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments work in concert to establish the carbon-hydrogen framework and the connectivity between atoms.

While specific experimental spectra for this compound are not widely published, the expected ¹H and ¹³C NMR chemical shifts can be accurately predicted based on the known effects of the constituent functional groups.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons (spin-spin splitting). The structure of this compound contains several unique proton signals. The ethyl ester group is expected to show a characteristic triplet for the methyl protons (H-10) coupled to the two methylene (B1212753) protons, and a corresponding quartet for the methylene protons (H-9) coupled to the three methyl protons. The methylene bridge (H-7) connecting the ester to the pyridine (B92270) ring is expected to appear as a singlet, being adjacent to a quaternary aromatic carbon. The pyridine ring itself features three distinct aromatic protons and a methyl substituent. The methyl group on the pyridine ring (H-1) will appear as a singlet in the upfield aromatic region.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, ten distinct carbon signals are anticipated. The carbonyl carbon (C-8) of the ester group is expected to be the most downfield signal, typically appearing around 170 ppm. The carbons of the pyridine ring (C-2, C-3, C-4, C-5, C-6) will resonate in the aromatic region (120-160 ppm). The carbons of the ethyl group (C-9, C-10), the bridging methylene (C-7), and the pyridine methyl group (C-1) will appear in the upfield aliphatic region.

The following tables detail the predicted ¹H and ¹³C NMR data.

Predicted ¹H NMR Data for this compound

Atom Label Predicted δ (ppm) Multiplicity Integration Assignment
H-1 ~2.5 Singlet 3H Pyridine-CH₃
H-3/H-5 ~7.1-7.2 Doublet / Singlet 2H Pyridine-H
H-6 ~8.4-8.5 Doublet 1H Pyridine-H
H-7 ~3.6 Singlet 2H CH₂-Pyridine
H-9 ~4.1 Quartet 2H O-CH₂
H-10 ~1.2 Triplet 3H CH₃-CH₂

Predicted ¹³C NMR Data for this compound

Atom Label Predicted δ (ppm) Assignment
C-1 ~24 Pyridine-CH₃
C-2 ~158 Pyridine C-N
C-3 ~122 Pyridine C-H
C-4 ~148 Pyridine C-CH₂
C-5 ~124 Pyridine C-H
C-6 ~149 Pyridine C-H
C-7 ~42 CH₂-Pyridine
C-8 ~171 C=O (Ester)
C-9 ~61 O-CH₂
C-10 ~14 CH₃-CH₂

To unambiguously assign the ¹H and ¹³C signals and confirm the atomic connectivity, a suite of 2D NMR experiments is employed. chemsrc.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin coupling relationships, typically through two or three bonds. uni.lu For this compound, a key COSY correlation would be observed between the ethyl group's methylene protons (H-9, ~4.1 ppm) and methyl protons (H-10, ~1.2 ppm). Correlations between the aromatic protons on the pyridine ring would also be expected, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). uni.lu This technique allows for the definitive assignment of each carbon atom that bears protons. For example, the proton signal at ~2.5 ppm (H-1) would correlate to the carbon signal at ~24 ppm (C-1), and the aromatic proton signals would correlate to their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH and ³JCH). chemsrc.comuni.lu This is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. Key HMBC correlations would include:

The methylene protons (H-7) showing a correlation to the ester carbonyl carbon (C-8), linking the acetate (B1210297) and pyridine moieties.

The same H-7 protons correlating to the pyridine carbons C-3, C-4, and C-5.

The pyridine methyl protons (H-1) correlating to carbons C-2 and C-3 of the pyridine ring.

The ethyl methylene protons (H-9) correlating to the ester carbonyl carbon (C-8) and the ethyl methyl carbon (C-10).

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns.

ESI is a soft ionization technique that typically generates protonated molecules or other adducts with minimal fragmentation, making it ideal for determining the molecular weight. For this compound, the expected molecular ion in positive-ion mode would be the protonated species, [M+H]⁺. The basic nitrogen atom of the pyridine ring is a ready site for protonation. Other common adducts, such as sodium [M+Na]⁺ and potassium [M+K]⁺, may also be observed.

When subjected to collision-induced dissociation (tandem MS or MS/MS), the [M+H]⁺ ion would be expected to fragment in a predictable manner. Plausible fragmentation pathways would include the neutral loss of ethanol (B145695) (46 Da) or ethene (28 Da), and cleavage at the benzylic-type position to generate characteristic fragment ions.

Predicted ESI-MS Adducts for this compound

Adduct Predicted m/z
[M+H]⁺ 180.10192
[M+Na]⁺ 202.08386
[M+K]⁺ 218.05780
[M+NH₄]⁺ 197.12846

Data sourced from PubChem.

HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of the molecule. The exact mass of the [M+H]⁺ ion for this compound (C₁₀H₁₃NO₂) can be calculated and compared to the experimentally determined value to confirm the molecular formula.

Molecular Formula: C₁₀H₁₃NO₂

Monoisotopic Mass: 179.09463 Da

Calculated m/z for [C₁₀H₁₄NO₂]⁺ ([M+H]⁺): 180.10190 Da

Predicted m/z from Database: 180.10192 Da

The close correlation between the calculated exact mass and the value found in chemical databases confirms the elemental formula C₁₀H₁₃NO₂ with high confidence.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

IR and UV-Vis spectroscopy are used to identify the functional groups and conjugated systems within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum provides information about the vibrational modes of the functional groups. The key diagnostic peaks for this compound would be:

A strong, sharp absorption band for the ester carbonyl (C=O) stretch, expected around 1735 cm⁻¹.

C-O stretching vibrations for the ester linkage, appearing in the 1300-1100 cm⁻¹ region.

Aromatic C=C and C=N stretching bands from the pyridine ring, typically found in the 1600-1450 cm⁻¹ region.

Aliphatic C-H stretching from the methyl and methylene groups, appearing just below 3000 cm⁻¹.

Aromatic C-H stretching from the pyridine ring, appearing just above 3000 cm⁻¹.

Predicted IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Functional Group
3100-3000 C-H Stretch Aromatic (Pyridine)
2980-2850 C-H Stretch Aliphatic (CH₃, CH₂)
~1735 C=O Stretch Ester
1600-1450 C=C / C=N Stretch Aromatic Ring (Pyridine)
1300-1100 C-O Stretch Ester

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information on the electronic transitions within the molecule, particularly those involving conjugated π-systems. The pyridine ring is the primary chromophore in this molecule. It is expected to exhibit strong absorptions in the UV region corresponding to π→π* transitions. A much weaker absorption, corresponding to the n→π* transition of the ester carbonyl group, may also be observed, though it is often obscured by the stronger pyridine absorptions. The exact absorption maxima (λmax) would depend on the solvent used for the analysis.

X-ray Crystallography for Solid-State Conformational and Supramolecular Analysis

As of the latest available data, a complete single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible crystallographic databases. Consequently, detailed experimental data regarding its solid-state conformation, including precise bond lengths, bond angles, and torsion angles, are not available.

The determination of a crystal structure through X-ray crystallography is the definitive method for understanding the three-dimensional arrangement of atoms in a solid-state material. This technique provides invaluable insights into:

Molecular Conformation: The precise spatial arrangement of atoms within a molecule, including the planarity of ring systems and the orientation of substituent groups.

Crystal Packing: The manner in which individual molecules are arranged within the crystal lattice.

Supramolecular Assembly: The non-covalent interactions, such as hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces, that govern the crystal packing and influence the material's bulk properties.

Without experimental crystallographic data for this compound, a detailed analysis of its supramolecular features and solid-state conformation cannot be performed. Theoretical modeling and computational chemistry could offer predictions of its likely conformation and potential intermolecular interactions, but these would require experimental validation through X-ray diffraction studies.

For illustrative purposes, the table below indicates the type of information that would be obtained from a successful X-ray crystallographic study.

Table 1: Illustrative Crystal Data and Structure Refinement Parameters for a Hypothetical Analysis of this compound.

ParameterHypothetical Value
Empirical formulaC₁₀H₁₃NO₂
Formula weight179.22
Temperature (K)293(2)
Wavelength (Å)0.71073
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
Unit cell dimensions
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)90
γ (°)90
Volume (ų)Value
Z4
Density (calculated) (Mg/m³)Value
Absorption coefficient (mm⁻¹)Value
F(000)Value
Crystal size (mm³)Value
Theta range for data collection (°)Value to Value
Reflections collectedValue
Independent reflectionsValue [R(int) = Value]
Goodness-of-fit on F²Value
Final R indices [I>2σ(I)]R₁ = Value, wR₂ = Value
R indices (all data)R₁ = Value, wR₂ = Value

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure of Ethyl 2-(2-methylpyridin-4-yl)acetate. These calculations can determine the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Furthermore, these methods are used to generate a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich regions (susceptible to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). For this compound, the MEP would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the ester group, indicating these as primary sites for electrophilic interaction and hydrogen bonding. Conversely, positive potential would be expected around the hydrogen atoms. This information is crucial for predicting how the molecule will interact with other reagents or biological macromolecules.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of this compound is not rigid; it can adopt various shapes, or conformations, due to the rotation around its single bonds. Conformational analysis is the systematic study of these different arrangements and their corresponding energies. Key rotatable bonds in this molecule include the C-C bond connecting the pyridine ring to the acetate (B1210297) moiety and the C-O bond within the ethyl ester group.

Potential Energy Surface (PES) mapping is a computational technique used to visualize the energy of the molecule as a function of its geometry. By systematically rotating dihedral angles and calculating the corresponding energy, a PES can be constructed. The low-energy regions, or minima, on this surface correspond to the most stable, and therefore most probable, conformations of the molecule. The peaks, or saddle points, represent the transition states between these stable conformations, and the energy difference between a minimum and a saddle point defines the energy barrier for conformational change. For a related molecule, ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate, crystallographic studies revealed a specific dihedral angle of 3.8(1)° between its two aromatic rings, indicating a near-coplanar arrangement in the solid state. nih.gov Similar analyses for this compound would reveal its preferred spatial orientation, which is essential for understanding its interaction with specific binding sites in biological systems.

Molecular Docking and Interaction Modeling for Biological Systems

Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second molecule, typically a protein or other biological macromolecule (the receptor). This technique is a cornerstone of structure-based drug design.

In a typical docking study involving this compound, the 3D structure of the molecule would be placed into the binding site of a selected protein target. A scoring function is then used to calculate the binding energy for numerous possible poses, identifying the most energetically favorable orientation. The analysis of the best-scoring pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-receptor complex. For instance, the pyridine ring could engage in π-stacking with aromatic amino acid residues like phenylalanine or tyrosine, while the ester's carbonyl oxygen could act as a hydrogen bond acceptor. Such modeling allows researchers to hypothesize a mechanism of action and predict the compound's potential as a modulator of that protein's function.

Prediction of Spectroscopic Parameters and Molecular Properties

Computational methods are widely used to predict various molecular properties that are crucial for chemical identification and for assessing drug-likeness. These properties include spectroscopic parameters and physicochemical descriptors.

One key property is the Collision Cross Section (CCS), which is a measure of the ion's size and shape in the gas phase, relevant for ion mobility-mass spectrometry. The predicted XlogP value indicates the molecule's lipophilicity, which influences its absorption and distribution. The Topological Polar Surface Area (TPSA) is a descriptor that correlates with passive molecular transport through membranes and is calculated based on the surface contributions of polar atoms. For this compound, the TPSA is determined by its nitrogen and two oxygen atoms. A closely related analog, Ethyl 2-(2-chloropyridin-4-yl)acetate, has a calculated TPSA of 39.19 Ų, a value expected to be identical for the title compound as the polar fragments are the same. chemscene.com

Table 1: Predicted Molecular Properties for this compound

Property Value Source
XlogP 1.4 uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 180.10192 137.9
[M+Na]⁺ 202.08386 145.9
[M-H]⁻ 178.08736 140.3
[M+NH₄]⁺ 197.12846 156.9
[M+K]⁺ 218.05780 144.6
[M+H-H₂O]⁺ 162.09190 131.3
[M+HCOO]⁻ 224.09284 160.6

Data sourced from PubChemLite. uni.lu

Elucidation of Reaction Mechanisms via Transition State Calculations

Theoretical calculations are a powerful tool for investigating the mechanisms of chemical reactions. By mapping the reaction pathway from reactants to products on the potential energy surface, chemists can identify the transition state—the highest energy point along the reaction coordinate. The structure of this transient species provides critical information about the bond-making and bond-breaking processes.

For a reaction involving this compound, such as its synthesis or hydrolysis, quantum chemical methods can be used to locate the geometry of the transition state. Once found, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy (Ea) of the reaction. This value is fundamental to understanding the reaction's kinetics, as a lower activation energy corresponds to a faster reaction rate. These calculations provide a detailed, step-by-step view of the reaction mechanism that is often difficult or impossible to observe experimentally.

Emerging Research Avenues and Future Prospects

Integration with Green Chemistry Principles (e.g., Microwave-Assisted Synthesis)

The integration of green chemistry principles into the synthesis of Ethyl 2-(2-methylpyridin-4-yl)acetate is a key area of emerging research. Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. yale.edusigmaaldrich.com This approach emphasizes waste prevention, atom economy, and the use of safer solvents and energy-efficient processes. yale.edusigmaaldrich.commsu.edu

Microwave-assisted organic synthesis (MAOS) stands out as a prime example of green chemistry in action. researchgate.net This technique utilizes microwave irradiation to heat reaction mixtures directly and efficiently, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. ajrconline.orgpsu.edu In conventional heating, energy is transferred slowly and inefficiently through the walls of the reaction vessel. psu.edu In contrast, microwaves couple directly with polar molecules in the reaction mixture, causing rapid, localized superheating. psu.edu

The application of MAOS to the synthesis of this compound could offer significant advantages. For instance, in related heterocyclic syntheses, microwave irradiation has been shown to shorten reaction times from hours to mere minutes. ajrconline.orgomicsonline.org By potentially reducing the need for large volumes of solvents and minimizing energy consumption, this method aligns with the core tenets of designing for energy efficiency and preventing waste. sigmaaldrich.comresearchgate.net

Table 1: Green Chemistry Principles and Their Potential Application in the Synthesis of this compound

Principle Description Potential Application to Synthesis
Waste Prevention It is better to prevent waste than to treat it after it has been created. yale.edusigmaaldrich.com Designing synthetic routes with higher yields and fewer byproducts.
Atom Economy Maximize the incorporation of all materials used in the process into the final product. yale.edu Selecting reactions, such as addition reactions, that incorporate most of the atoms from the reactants into the desired product.
Safer Solvents Avoid or replace hazardous solvents with safer alternatives (e.g., water, ethanol). yale.edusigmaaldrich.com Exploring the use of greener solvents or solvent-free conditions for the esterification and pyridine (B92270) ring functionalization steps.
Energy Efficiency Minimize energy requirements by conducting reactions at ambient temperature and pressure whenever possible. yale.edusigmaaldrich.com Employing microwave-assisted synthesis to reduce reaction times and overall energy consumption compared to prolonged refluxing. psu.edu
Catalysis Use catalytic reagents in small amounts instead of stoichiometric reagents. yale.edusigmaaldrich.com Developing catalytic methods for the key bond-forming steps, which are often more selective and produce less waste.

Continuous Flow Synthesis Applications

Continuous flow chemistry represents another significant advancement with potential applications for the production of this compound. Unlike traditional batch processing, where reagents are mixed in a single vessel, flow synthesis involves pumping reagents through a network of tubes and reactors. This methodology offers superior control over reaction parameters such as temperature, pressure, and reaction time.

The key advantages of continuous flow synthesis include enhanced safety, improved product consistency, and scalability. The small reactor volumes minimize the risks associated with handling exothermic or potentially hazardous reactions. Furthermore, the precise control over reaction conditions often leads to higher yields and purities, reducing the need for extensive purification steps. For the synthesis of a key intermediate like this compound, transitioning from batch to continuous flow could streamline production, making it more efficient and cost-effective, particularly for large-scale manufacturing.

Exploration in Materials Science and Catalysis

The structural motifs present in this compound—namely the pyridine ring and the ethyl acetate (B1210297) group—suggest potential for its use as a building block in materials science and catalysis. Pyridine derivatives are widely used as ligands in coordination chemistry to create metal-organic frameworks (MOFs) and catalysts. The nitrogen atom of the pyridine ring can coordinate to metal centers, while the ester group can be further modified to introduce other functionalities.

Future research may focus on synthesizing polymers or coordination complexes incorporating the this compound scaffold. These new materials could possess interesting electronic, optical, or catalytic properties. evitachem.com For example, its derivatives could be explored as components in the development of novel sensors, organic light-emitting diodes (OLEDs), or as ligands for homogeneous catalysts in organic synthesis.

Advanced Analytical Method Development for In-Process Monitoring

As the synthesis of this compound becomes more refined, particularly with the adoption of continuous flow processes, the need for advanced analytical methods for real-time, in-process monitoring will grow. yale.edu Techniques like High-Performance Liquid Chromatography (HPLC) are crucial for ensuring the quality and consistency of pharmaceutical intermediates. ijrpb.com

Developing a robust RP-HPLC method would involve optimizing parameters such as the column type (e.g., C18), mobile phase composition, flow rate, and detection wavelength to ensure high precision, accuracy, and sensitivity. nih.govuran.ua Such a validated method would be essential for quality control, allowing for the accurate quantification of the main compound and the detection of any impurities or byproducts. nih.govresearchgate.net The ability to monitor the reaction in real-time allows for immediate adjustments to be made, preventing the formation of hazardous substances and ensuring the process remains within optimal parameters, a key principle of green chemistry. yale.edu

Table 2: Predicted Physicochemical Data for this compound

Property Predicted Value Source
Molecular Formula C10H13NO2 PubChemLite uni.lu
Monoisotopic Mass 179.09464 Da PubChemLite uni.lu
XlogP 1.4 PubChemLite uni.lu
InChIKey CXFBWADZFNIQMP-UHFFFAOYSA-N PubChemLite uni.lu

Note: The data presented is for the base compound, derived from the hydrochloride salt information, and is predicted.

Q & A

Q. What are the common synthetic routes for Ethyl 2-(2-methylpyridin-4-yl)acetate, and what experimental conditions are critical for success?

The synthesis typically involves multi-step organic reactions. A primary method includes the formation of a 1,2,4-oxadiazole ring via cyclization of a nitrile intermediate with hydroxylamine, followed by esterification using ethyl acetate . Key conditions include:

  • Reagents : Hydroxylamine hydrochloride, triethylamine, and ethyl bromoacetate.
  • Solvents : Dimethylformamide (DMF) or ethanol under reflux.
  • Temperature : 80–100°C for cyclization; room temperature for esterification. Yield optimization requires strict control of stoichiometry and anhydrous conditions to prevent hydrolysis of intermediates .

Q. How is this compound characterized structurally?

Structural elucidation employs:

  • X-ray crystallography : Determines crystal packing and bond angles (e.g., monoclinic system with space group P2₁/c, unit cell parameters a = 12.582 Å, b = 14.790 Å) .
  • NMR spectroscopy : Key signals include δ 1.25–1.30 ppm (triplet, CH₃ of ethyl group) and δ 4.15–4.20 ppm (quartet, CH₂ of ester) .
  • Mass spectrometry : Molecular ion peak at m/z 246.26 confirms the molecular weight .

Advanced Research Questions

Q. What strategies optimize yield and purity during synthesis, particularly for scaling up?

Critical steps include:

  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) removes unreacted starting materials .
  • Catalysis : Use of cesium carbonate or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enhances coupling efficiency in intermediate steps .
  • pH control : Maintaining neutral pH during workup prevents ester hydrolysis .

Q. What mechanisms underlie the compound’s reported biological activities (e.g., antimicrobial, anticancer)?

The oxadiazole moiety enables:

  • Enzyme inhibition : Competitive binding to ATP pockets in kinases (e.g., EGFR) via π-π stacking with pyridine .
  • Membrane disruption : Hydrophobic interactions with microbial cell walls, as observed in analogs with Log P ~2.5 . Preliminary assays suggest IC₅₀ values of 10–50 µM against Staphylococcus aureus and HeLa cells, but validation via dose-response curves is essential .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies often arise from structural analogs (e.g., substitution at pyridine or oxadiazole positions). Strategies include:

  • Structure-Activity Relationship (SAR) studies : Compare activity of derivatives like Ethyl 2-(3-(5-methylpyridin-4-yl)-1,2,4-oxadiazol-5-yl)acetate (CAS 2061980-24-1), which shows altered potency due to steric effects .
  • Standardized assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

Q. What are the key challenges in experimental design for pharmacological studies?

Challenges include:

  • Solubility : Low aqueous solubility (Log S ~-3.2) necessitates use of co-solvents (e.g., PEG-400) .
  • Stability : Degradation under acidic conditions requires pH-adjusted buffers (pH 7.4) for in vitro assays .
  • Metabolic profiling : LC-MS/MS analysis identifies metabolites like 2-(2-methylpyridin-4-yl)acetic acid, which may contribute to off-target effects .

Q. How do structural modifications (e.g., halogenation, alkylation) affect biological activity?

Substituent effects are evident in analogs:

  • Chlorination : Ethyl 2-(4-chloropyrimidin-5-yl)acetate (CAS 6214-47-7) shows enhanced antibacterial activity (MIC 8 µg/mL vs. E. coli) due to increased electrophilicity .
  • Methoxy groups : (4-Methoxypyridin-2-yl)methyl acetate exhibits reduced cytotoxicity (IC₅₀ >100 µM) compared to the parent compound, highlighting steric and electronic influences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.